molecular formula C8H6N2OS B025873 2-Aminobenzo[d]thiazole-6-carbaldehyde CAS No. 106429-08-7

2-Aminobenzo[d]thiazole-6-carbaldehyde

Cat. No. B025873
Key on ui cas rn: 106429-08-7
M. Wt: 178.21 g/mol
InChI Key: DCNYZCPMDDDDLR-UHFFFAOYSA-N
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Patent
US07320995B2

Procedure details

Under nitrogen atmosphere, slowly add phenyl lithium (5 mL, 9.16 mmol, 2.1 equiv from a solution 1.8 M in cyclohexane/ether, 70/30) to a cold (−78° C.) solution of commercially available 2-bromo benzothiazole in 30 mL of dry THF. After the addition is complete stir the mixture for 5 minutes and add t-butyl lithium (5.6 mL, 9.16 mmol, 2.1 equiv from a solution 1.7 M in pentane). The mixture will turn from a creamy white color to green over 1 hour. At this point, rapidly add formyl piperidine (2.4 mL, 21.8 mmol, 5 equiv) dropwise and warm the mixture slowly to (>1 hour) 0° C. Quench the reaction into a mixture of cold saturated NH4Cl and extract with EtOAc. Separate the phases and back extract the organic one with more EtOAc (three times). Dry the combined organic phases over MgSO4, filter and concentrate in vacuo to afford the ldehyde (50% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
2.4 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
cyclohexane ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1([Li])C=CC=CC=1.Br[C:9]1[S:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=1.C([Li])(C)(C)C.[CH:23](N1CCCCC1)=[O:24].[NH4+:31].[Cl-]>C1CCCCC1.CCOCC.C1COCC1.CCCCC>[NH2:31][C:9]1[S:10][C:11]2[CH:17]=[C:16]([CH:23]=[O:24])[CH:15]=[CH:14][C:12]=2[N:13]=1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Five
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(=O)N1CCCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Seven
Name
cyclohexane ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CCOCC

Conditions

Stirring
Type
CUSTOM
Details
is complete stir the mixture for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
green over 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
CUSTOM
Type
CUSTOM
Details
Separate the phases
EXTRACTION
Type
EXTRACTION
Details
back extract the organic one with more EtOAc (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic phases over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the ldehyde (50% yield)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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